1-Methyl-3,5-dinitropyrazole

説明

Contextual Background of Nitrated Pyrazoles in Energetic Materials Science

Nitrated pyrazole-based compounds have garnered significant attention within the field of energetic materials science due to a unique combination of desirable properties. chemeo.comresearchgate.net These heterocyclic aromatic compounds are characterized by a five-membered ring containing two adjacent nitrogen atoms, which, when nitrated, can store a large amount of chemical energy. acs.org Researchers are particularly interested in this class of materials for their high positive heats of formation, high density, and impressive detonation performance, which often surpasses that of traditional explosives like TNT. chemeo.comresearchgate.netmdpi.com

The versatility of the pyrazole (B372694) ring, with four potential sites for substitution, allows for the systematic tuning of its physicochemical properties. bohrium.com This structural adaptability is crucial for developing next-generation energetic materials that meet the increasing demands for high power, low sensitivity to accidental stimuli (such as impact and friction), and improved thermal stability. researchgate.netacs.org The overarching goals in the research of nitrated pyrazoles include the development of potential candidates for castable explosives, the exploration of novel insensitive high-energy materials (IHEMs), and the pursuit of synthesis strategies that are cost-effective, efficient, and environmentally conscious. chemeo.comresearchgate.net Their applications span various sectors, including explosives, propellants, and pyrotechnics. chemeo.comresearchgate.netacs.org

Research Significance and Objectives for 1-Methyl-3,5-dinitropyrazole

This compound, also known as 3,5-MDNP, is a specific derivative of the dinitropyrazole family that has been a subject of scientific investigation. mdpi.com The primary significance of researching this compound lies in understanding how the introduction of a methyl group to the pyrazole ring of 3,5-dinitropyrazole (3,5-DNP) modifies its energetic and physical properties. This process of methylation is a key strategy for tuning the characteristics of energetic materials. mdpi.com

One of the principal objectives for synthesizing and studying compounds like this compound is the development of melt-castable explosives. Melt-castable explosives need to have a melting point in a specific low-temperature range (typically 70-120 °C) to be safely melted and cast into munitions. The introduction of methyl groups can alter the melting point and other physical properties to meet these requirements. mdpi.com

Research on this compound involves its synthesis, typically through the methylation of 3,5-dinitropyrazole, and a thorough characterization of its properties. mdpi.com This includes determining its physicochemical properties and comparing its energetic performance to its structural isomer, 1-methyl-3,4-dinitropyrazole (3,4-MDNP), as well as to its parent compound, 3,5-DNP. For instance, it has been noted that this compound has a higher melting point (approximately 60 °C) than its 3,4-MDNP isomer. mdpi.com By comparing these related compounds, researchers aim to establish structure-property relationships that can guide the design of new energetic materials with tailored performance and safety characteristics.

Physicochemical and Energetic Properties

The following tables provide a summary of the key physicochemical and energetic properties of this compound and related compounds for comparison.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₄H₄N₄O₄ | nih.gov |

| Molecular Weight | 172.10 g/mol | nih.gov |

| CAS Number | 32683-48-0 | nih.gov |

| Melting Point | ~60 °C | mdpi.com |

Comparative Properties of Dinitropyrazole Derivatives

| Compound | Chemical Formula | Melting Point (°C) | Decomposition Temp. (°C) | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|---|---|---|

| This compound (3,5-MDNP) | C₄H₄N₄O₄ | ~60 mdpi.com | - | - | - | - |

| 1-Methyl-3,4-dinitropyrazole (3,4-MDNP) | C₄H₄N₄O₄ | 20–23 mdpi.com | >300 mdpi.com | 1.67 mdpi.com | 7.76 mdpi.com | 25.57 mdpi.com |

| 3,5-Dinitropyrazole (3,5-DNP) | C₃H₂N₄O₄ | 173–174 mdpi.com | 316.8 mdpi.com | 1.80 mdpi.com | 7.76 mdpi.com | 25.57 mdpi.com |

| 3,4-Dinitropyrazole (3,4-DNP) | C₃H₂N₄O₄ | 86–88 mdpi.com | 285 mdpi.com | 1.87 mdpi.com | 8.1 mdpi.com | 29.4 mdpi.com |

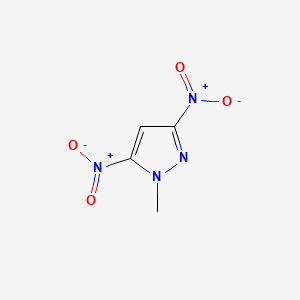

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methyl-3,5-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-6-4(8(11)12)2-3(5-6)7(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSPNIADTGDCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186353 | |

| Record name | 1-Methyl-3,5-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32683-48-0 | |

| Record name | 1-Methyl-3,5-dinitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032683480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3,5-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes to 1-Methyl-3,5-dinitropyrazole

Established methods for synthesizing this compound and its precursors rely on conventional nitration and methylation reactions. These routes often involve multiple steps and utilize common, yet sometimes hazardous, reagents.

A fundamental approach to synthesizing dinitropyrazoles involves the direct nitration of pyrazole (B372694) or its derivatives. The synthesis of 3,5-dinitropyrazole (3,5-DNP), a direct precursor to this compound, can be initiated from pyrazole itself. This process typically involves a four-step route: the nitration of pyrazole, rearrangement of the resulting N-nitropyrazole, a subsequent nitration of 3-nitropyrazole (3-NP), and a final rearrangement of 1,3-dinitropyrazole. mdpi.com

Alternatively, 3-nitropyrazole can serve as the starting material. Nitration of 3-NP yields 1,3-dinitropyrazole, which then undergoes rearrangement to produce 3,5-DNP. mdpi.comresearchgate.net In one method, 1,3-dinitropyrazole is reacted with ammonia (B1221849) in benzonitrile (B105546) to form the ammonium (B1175870) salt of 3,5-DNP, which is then neutralized with hydrochloric acid to yield the final product. mdpi.comresearchgate.net Optimization of the rearrangement step from 1,3-dinitropyrazole has identified an optimal reaction temperature of 147°C for 77 hours, achieving a conversion rate of 96.5%. researchgate.net

Another pathway involves the nitration of 1-methylpyrazole (B151067). Direct nitration of 1-methylpyrazole using a nitric-sulfuric acid mixture at 110°C for one hour has been reported to yield 1-methyl-3,4,5-trinitropyrazole, a related but more highly nitrated compound. google.com

Table 1: Nitration-Based Synthesis of 3,5-Dinitropyrazole Precursors

| Starting Material | Key Steps | Product | Reference |

|---|

The most direct route to this compound (3,5-MDNP) is the methylation of 3,5-dinitropyrazole (3,5-DNP). mdpi.com This N-alkylation step is a common strategy for protecting the acidic N-H proton found in many nitropyrazoles, which can also enhance the physical stability of the resulting compound. researchgate.net While effective, traditional methylation agents are often highly toxic, prompting research into safer alternatives. mdpi.com The methylation can also be performed on substituted dinitropyrazole derivatives. For instance, N-methylation is a key step in the synthesis of more complex energetic materials derived from the 3,5-dinitropyrazole skeleton. researchgate.net

Multistep syntheses starting from substituted pyrazoles offer versatile routes to various functionalized dinitropyrazoles. A common starting material is 4-chloropyrazole. mdpi.comresearchgate.net114.55.40atlantis-press.comresearchgate.net

One pathway begins with the chlorination of pyrazole followed by nitration with a mixture of nitric acid and oleum (B3057394) to produce 4-chloro-3,5-dinitropyrazole. mdpi.comrsc.orguni-muenchen.de This intermediate is a valuable precursor for a range of insensitive energetic compounds. rsc.org From 4-chloro-3,5-dinitropyrazole, a sequence of substitution, nitration, and methylation reactions can be employed. mdpi.comresearchgate.net For example, 4-chloro-3,5-dinitropyrazole can be successfully methylated with dimethyl sulfate (B86663) to yield 4-chloro-3,5-dinitro-1-methylpyrazole. mdpi.com This N-methylated derivative can then undergo further reactions, such as substitution with methylamine (B109427), to introduce other functional groups. mdpi.com

An alternative synthesis of a related compound, this compound-4-nitrate, also starts from 4-chloropyrazole and proceeds through nitration, nucleophilic substitution, and a final methylation step. researchgate.net114.55.40

Table 2: Example of a Multistep Synthesis from 4-Chloropyrazole

| Step | Reactants | Product | Reference |

|---|---|---|---|

| 1 | Pyrazole, N-chlorosuccinimide | 4-Chloropyrazole | rsc.org |

| 2 | 4-Chloropyrazole, HNO₃/Oleum | 4-Chloro-3,5-dinitropyrazole | rsc.orguni-muenchen.de |

| 3 | 4-Chloro-3,5-dinitropyrazole, Dimethyl sulfate | 4-Chloro-3,5-dinitro-1-methylpyrazole | mdpi.com |

| 4 | 4-Chloro-3,5-dinitro-1-methylpyrazole, Methylamine | 4-Aminomethyl-3,5-dinitro-1-methylpyrazole | mdpi.com |

Novel and Green Synthesis Strategies

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of nitropyrazoles, including advanced nitration techniques and the use of green methylating agents.

To improve upon traditional nitration methods, which often use harsh acids, researchers have explored alternative nitrating systems. One such approach involves the use of metal nitrates. mdpi.com For instance, the nitration of 1-methylpyrazole or 1-methyl-3-nitropyrazole has been achieved using montmorillonite (B579905) K-10 clay impregnated with bismuth nitrate (B79036), although this method can be costly and product separation can be difficult. mdpi.com

Another innovative approach is the use of N-nitropyrazole compounds themselves as nitrating reagents. Specifically, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a powerful and controllable source of the nitronium ion, enabling the nitration of a wide range of aromatic compounds under mild conditions. acs.org The development of such reagents and the exploration of green nitrating agents are considered important future research directions in this field. researchgate.net

A significant advancement in green chemistry is the use of dimethyl carbonate (DMC) as a non-toxic, biodegradable alternative to traditional methylating agents like methyl halides and dimethyl sulfate. researchgate.netiupac.org DMC offers tunable reactivity and high selectivity for mono-N-methylation, and its use avoids the production of undesirable inorganic salt by-products. researchgate.netunive.it

The methylation of dinitropyrazoles using DMC has been successfully demonstrated. For the synthesis of 1-methyl-3,4-dinitropyrazole (an isomer of the target compound), an optimal yield of 55.6% was achieved by reacting 3,4-dinitropyrazole with DMC in the presence of anhydrous potassium carbonate. researchgate.net This method has been highlighted as a green approach that meets the requirements of sustainable chemistry, achieving a high methylation yield of 95.6% in the synthesis of 3,4-MDNP from 3,4-DNP. mdpi.com The reaction can be carried out under various conditions, including in an autoclave at elevated temperatures. iupac.orgunive.it

Table 3: Green Methylation of Dinitropyrazole with Dimethyl Carbonate (DMC)

| Substrate | Methylating Agent | Catalyst | Reaction Conditions | Product | Yield | Reference |

|---|

One-Step and Direct Functionalization Approaches

While a direct one-step synthesis of this compound from simple precursors is not extensively detailed, functionalization of the pre-formed ring system is a common strategy. Direct derivatization often targets the C4 position. For instance, the synthesis of this compound-4-nitrate is achieved from 4-chloropyrazole through a sequence of nitration, nucleophilic substitution, and finally, methylation. researchgate.net The methylation of the pyrazole nitrogen is a key step in these syntheses. In one study, the optimal conditions for the methylation of 3,5-dinitro-4-hydroxypyrazole nitrate (DNPN) to yield this compound-4-nitrate were found to be a reaction temperature of 40°C for 10 hours, using a twofold excess of iodomethane, which resulted in a 55.2% yield. researchgate.net

Another approach involves the functionalization of a related methylated compound. For example, this compound-4-carbonitrile can be synthesized from 1,4-dimethyl-3,5-dinitropyrazole. researchgate.net Furthermore, the synthesis of 4-aminomethyl-3,5-dinitro-1-methylpyrazole can be achieved in an 80% yield through the methylation of 3,5-dinitro-4-methylaminopyrazole monohydrate. mdpi.com An alternative route to the same compound involves the methylation of 4-chloro-3,5-dinitropyrazole with dimethyl sulfate to produce 4-chloro-3,5-dinitro-1-methylpyrazole in 67% yield, which is then reacted with an aqueous methylamine solution to give the final product with a 75% yield. mdpi.comresearchgate.net

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the two nitro groups, which significantly influences the regioselectivity of its reactions.

The presence of two nitro groups on the pyrazole ring activates it for nucleophilic substitution. Research indicates a strong regioselective preference for these reactions.

Studies on this compound and its derivatives consistently show that nucleophilic substitution reactions occur regioselectively at the C5 position, with the 5-NO₂ group acting as the leaving group. researchgate.net This regiospecificity is a key feature of its chemical behavior. For instance, when 4-substituted-1-methyl-3,5-dinitropyrazoles react with nucleophiles, the substitution exclusively targets the 5-nitro group. researchgate.net This is explained by the electronic effects within the molecule, which render the C5 position the most susceptible to nucleophilic attack. Even in more complex structures, such as (1-methyl-3,5-dinitropyrazol-4-yl)acetaldehyde phenylhydrazone, reactions with potassium carbonate in ethanol (B145695) lead to the substitution of the 5-nitro group by an ethoxy group. researchgate.net

The type of nucleophile employed plays a crucial role in the outcome of the substitution reactions. Both soft and hard nucleophiles have been shown to react at the C5 position.

O-Nucleophiles: Oxygen nucleophiles, such as ethoxide and phenolate (B1203915) ions, readily substitute the 5-nitro group. researchgate.net In one example, the reaction of (1-methyl-3,5-dinitropyrazol-4-yl)acetaldehyde phenylhydrazone with potassium carbonate in ethanol resulted in the formation of the 5-ethoxy derivative. researchgate.net

S-Nucleophiles: Sulfur nucleophiles, like p-chlorobenzenethiolate and the anion of thioglycolanilide, also demonstrate regioselective substitution at the C5 position of the pyrazole ring. researchgate.net

N-Nucleophiles: While studies on this compound itself with N-nucleophiles are less detailed in the provided context, research on the structurally similar 4-chloro-1-methyl-3,5-dinitropyrazole shows that neutral N-nucleophiles react exclusively at the C4 position, displacing the chlorine atom. thieme-connect.comthieme-connect.com This suggests that the nature of the leaving group (nitro vs. chloro) is a critical determinant of the reaction site for N-nucleophiles.

The table below summarizes the regioselective substitution at the 5-NO₂ group in derivatives of this compound.

| Substrate | Nucleophile | Product | Reference |

| (1-methyl-3,5-dinitropyrazol-4-yl)acetaldehyde phenylhydrazone | K₂CO₃ in ethanol (ethoxide) | 5-ethoxy derivative | researchgate.net |

| 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole | Phenolate, p-chlorobenzenethiolate, ethoxide | Substitution of the 5-NO₂ group on the pyrazole ring | researchgate.net |

| 1-methoxymethyl-4-methyl-3,5-dinitropyrazole | Anionic S-nucleophiles | Substitution products of the 5-NO₂ group | researchgate.net |

Derivatives of this compound can undergo intramolecular cyclization, often involving the displacement of the 5-nitro group. A notable example is the cyclization of (1-methyl-3,5-dinitropyrazol-4-yl)acetaldehyde phenylhydrazone. When treated with potassium carbonate in acetonitrile, this compound undergoes an intramolecular cyclization where the phenylhydrazone moiety attacks the C5 position, displacing the nitro group to form a new heterocyclic ring. researchgate.net This reaction highlights the utility of the 5-nitro group as a leaving group in constructing more complex, fused ring systems.

The C4 position of the this compound ring is another site for chemical modification, particularly through nucleophilic substitution when a suitable leaving group is present.

Studies on 4-chloro-1-methyl-3,5-dinitropyrazole have shown that it serves as a versatile precursor for a variety of 4-substituted derivatives. thieme-connect.comthieme-connect.com The nucleophilic substitution of the chlorine atom at the C4 position proceeds exclusively at this site, regardless of whether anionic S- or O-nucleophiles or neutral N-nucleophiles are used. thieme-connect.comthieme-connect.com This provides an effective method for introducing a range of functional groups at the C4 position. For example, 4-chloro-3,5-dinitro-1-methylpyrazole reacts with an aqueous methylamine solution to yield 4-aminomethyl-3,5-dinitro-1-methylpyrazole. mdpi.comresearchgate.net This demonstrates the synthetic utility of C4-halogenated derivatives for creating new functionalized pyrazoles.

The table below presents examples of derivatization at the C4 position.

| Starting Material | Reagent/Reaction | Product | Reference |

| 1,4-dimethyl-3,5-dinitropyrazole | Not specified | This compound-4-carbonitrile | researchgate.net |

| 4-chloropyrazole | Nitration, nucleophilic substitution, methylation with iodomethane | This compound-4-nitrate | researchgate.net |

| 4-chloro-1-methyl-3,5-dinitropyrazole | Anionic S-/O-nucleophiles, neutral N-nucleophiles (e.g., aqueous methylamine) | 4-substituted 3,5-dinitropyrazoles (e.g., 4-aminomethyl-3,5-dinitro-1-methylpyrazole) | mdpi.comthieme-connect.comthieme-connect.com |

| 3,5-dinitro-4-methylaminopyrazole monohydrate | Methylation | 4-aminomethyl-3,5-dinitro-1-methylpyrazole | mdpi.com |

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical calculations have emerged as a powerful tool to elucidate the intricate reaction pathways involved in the synthesis and transformation of energetic materials like this compound. These computational studies provide valuable insights into reaction mechanisms, regioselectivity, and the relative stability of intermediates and transition states, which are often difficult to determine experimentally. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are among the most common methods employed for these investigations.

Detailed theoretical studies on the nucleophilic substitution reactions of closely related nitropyrazole systems offer a predictive framework for understanding the reactivity of this compound. For instance, quantum chemical studies on 1-methyl-3,4,5-trinitropyrazole (MTNP) have been conducted to understand the regioselectivity of nucleophilic attack. researchgate.net These studies, utilizing DFT and MP2 methods, have shown that nucleophilic substitution preferentially occurs at the 5-position of the pyrazole ring. researchgate.net This is attributed to the electronic distribution within the molecule, where the C5 position is more susceptible to nucleophilic attack.

Investigations into the isomerization of nitropyrazoles, another crucial transformation, have also been aided by computational chemistry. acs.org Theoretical calculations on the isomerization of N-nitropyrazoles to C-nitropyrazoles have helped to map out the potential energy surfaces and identify the most probable reaction pathways. acs.org These studies involve the calculation of free energies and activation barriers for various proposed mechanisms, including those involving proton migration and nitro group shifts. acs.org For example, in the study of the isomerization of 1-nitro-3-trinitromethylpyrazole, four different reaction pathways were computationally explored to determine the most feasible mechanism. acs.org

The reactivity of the pyrazole ring is significantly influenced by the nature and position of its substituents. Quantum chemical calculations on various di- and trinitropyrazoles have provided a rationale for the observed regioselectivity in nucleophilic substitution reactions. researchgate.net The calculated atomic charges and frontier molecular orbital (HOMO-LUMO) energies are key parameters in predicting the most likely sites for electrophilic and nucleophilic attack.

To provide a quantitative understanding, the following tables summarize key findings from quantum chemical investigations on related nitropyrazole compounds, which can be extrapolated to predict the behavior of this compound.

Table 1: Calculated Enthalpies of Nucleophilic Attack in Pyrazoles

This table presents the calculated enthalpies for the nucleophilic attack of a model thiolate anion on different positions of various nitropyrazole derivatives. A more negative enthalpy indicates a more favorable reaction. The data is sourced from a quantum-chemical study of the reactivity of di- and trinitropyrazoles.

| Compound | Position of Attack | Enthalpy of Attack (kcal/mol) | Reference |

|---|---|---|---|

| Anion of 3,4,5-trinitropyrazole (ATNP) | C4 | -25.6 | researchgate.net |

| Anion of 3,4,5-trinitropyrazole (ATNP) | C3/C5 | -15.2 | researchgate.net |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | C5 | -30.1 | researchgate.net |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | C4 | -18.9 | researchgate.net |

| Anion of 4-chloro-3,5-dinitropyrazole (ACDNP) | C4 | -35.1 | researchgate.net |

| Anion of 4-chloro-3,5-dinitropyrazole (ACDNP) | C5 | -28.4 | researchgate.net |

Table 2: Calculated Free Energies and Activation Barriers for Isomerization Pathways

This table details the calculated relative free energies and effective energy barriers for the different proposed pathways of the isomerization of 1-nitro-3-dinitromethylpyrazole anion. A lower activation barrier indicates a more kinetically favorable pathway. The data is sourced from a theoretical investigation into an unexpected isomerization of an N-nitropyrazole.

| Reaction Pathway | Description | Relative Free Energy (kJ mol-1) | Effective Energy Barrier (kJ mol-1) | Reference |

|---|---|---|---|---|

| Pathway A | Proton migration followed by (N-)NO2 shift (starting from neutral species) | -68.9 | 432.5 | acs.org |

| Pathway B | Proton migration followed by (N-)NO2 shift (starting from anion) | -132.8 | 444.1 | acs.org |

| Pathway C | (N-)NO2 shift followed by proton migration (starting from neutral species) | -68.9 | 180.3 | acs.org |

| Pathway D | (N-)NO2 shift followed by proton migration (starting from anion) | -132.8 | 155.2 | acs.org |

These theoretical investigations, while not exclusively focused on this compound, provide a robust foundation for understanding its chemical behavior and for guiding the rational design of synthetic routes to this and other related energetic materials.

Iii. Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques

Modern analytical chemistry employs several key spectroscopic techniques to characterize novel compounds like 1-Methyl-3,5-dinitropyrazole. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which together offer a comprehensive structural profile. The characterization of various dinitropyrazole derivatives using these methods is a common practice in scientific literature. rsc.org

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, NMR analysis provides unambiguous evidence for the connectivity of the methyl group to the pyrazole (B372694) ring and the positions of the nitro groups. Studies on related N-substituted nitropyrazoles routinely employ ¹H and ¹³C NMR for structural confirmation. acs.org

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the N-methyl group and the proton on the pyrazole ring. The chemical shift, integration, and multiplicity of these signals are characteristic of the molecule's electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~4.2 | Singlet |

| C4-H | ~7.7 | Singlet |

(Note: This table is based on typical values for similar pyrazole structures and requires experimental verification.)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound, including the methyl carbon and the three carbons of the pyrazole ring, gives a distinct signal. The chemical shifts are influenced by the attached atoms and functional groups, particularly the electron-withdrawing nitro groups. In related dinitropyrazolyl compounds, the carbon atom situated between the two nitro groups (C4) shows a characteristic chemical shift. acs.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~43 |

| C3 | ~148 |

| C4 | ~110 |

| C5 | ~138 |

(Note: This table is based on typical values for similar pyrazole structures and requires experimental verification.)

¹⁵N NMR spectroscopy is a specialized technique used to probe the nitrogen atoms within a molecule. For this compound, this would provide direct information on the electronic environment of the pyrazole ring nitrogens and the nitrogens of the two nitro groups. This technique has been applied to series of 3,5-dinitropyrazole derivatives to understand their structure and reactivity. rsc.org The data helps in distinguishing between different nitrogen sites and confirming the substitution pattern.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by strong absorption bands characteristic of the nitro (NO₂) groups. The asymmetric and symmetric stretching vibrations of the C-NO₂ bonds are particularly prominent and are key identifiers for this class of compounds. Additional bands corresponding to C-H bonds of the methyl group and vibrations of the pyrazole ring are also expected. The characterization of novel energetic materials, including related nitropyrazoles, consistently relies on FTIR analysis to confirm the presence of these crucial functional groups. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C-NO₂ | Asymmetric Stretch | ~1570 |

| C-NO₂ | Symmetric Stretch | ~1330 |

| C-H (Methyl) | Stretch | ~3150 |

| Pyrazole Ring | Skeletal Vibrations | 1500-1000 |

(Note: This table is based on typical values for similar nitropyrazole structures and requires experimental verification.)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound, mass spectrometry would confirm the molecular formula C₄H₄N₄O₄. The analysis also provides information about the molecule's fragmentation pattern, which can offer further structural insights. The characterization of various synthesized nitropyrazole derivatives is often completed with mass spectrometry to confirm their identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Structure Analysis

The determination of the three-dimensional atomic arrangement of this compound in its solid state is fundamental to understanding its physical properties. X-ray crystallography has been employed, particularly in the context of cocrystals, to elucidate these structural details.

While crystallographic data for pure this compound has been used as input for theoretical calculations, detailed experimental analysis has been successfully performed on its cocrystals acs.org. A notable example is a cocrystal formed with the high-performance explosive CL-20 (2,4,6,8,10,12-hexanitrohexaazaisowurtzitane), designated as 2:1 CL-20/3,5-MDNP mdpi.comacs.org.

This novel energetic cocrystal was successfully prepared through solvent evaporation, and its structure was confirmed by single-crystal X-ray diffraction acs.org. The formation of this cocrystal demonstrates the viability of modifying the crystal structure of CL-20 by incorporating 3,5-MDNP. The resulting material exhibits a high density and excellent detonation performance, highlighting the influence of the cocrystal structure on its energetic properties mdpi.com. The crystallographic data for this cocrystal are available from the Cambridge Crystallographic Data Centre (CCDC) under the accession codes 2296952–2296953 acs.org.

Table 1: Properties of 2:1 CL-20/3,5-MDNP Cocrystal

| Property | Value |

|---|---|

| Molar Ratio | 2:1 |

| Density | 1.889 g·cm⁻³ |

| Detonation Velocity | 9079 m·s⁻¹ |

| Detonation Pressure | 37.30 GPa |

| Impact Sensitivity | 12 J |

Data sourced from mdpi.com

The stability and sensitivity of energetic materials are heavily influenced by their crystal packing and intermolecular interactions. For the class of compounds that includes this compound, crystal packing is often characterized by significant π-π stacking, aided by intermolecular hydrogen bonding acs.org.

In the 2:1 CL-20/3,5-MDNP cocrystal, the specific arrangement of the constituent molecules and the noncovalent interactions between them are key to its properties acs.org. The formation of hydrogen bonds between the CL-20 and 3,5-MDNP molecules is a critical factor in the stabilization of the cocrystal structure mdpi.com. This efficient molecular packing contributes to the high crystal density observed in the cocrystal mdpi.comresearchgate.net. Analysis of intermolecular contacts, such as through Hirshfeld surfaces, can quantify the contributions of different interactions, confirming the importance of hydrogen bonding in the crystal lattice acs.org. The strategic combination of these molecules leads to a material with desirable safety and detonation properties acs.org.

Advanced Analytical Methods

Based on the available research, there is no specific information regarding the application of Laser-Induced Breakdown Spectroscopy (LIBS) for the elemental and molecular emission analysis of this compound.

While vibrational spectroscopy, including Raman analysis, has been used to characterize isomers related to this compound, specific Raman spectral data for this compound is not detailed in the available search results acs.org. Previous studies on related energetic materials have used Raman spectra to understand the role of hydrogen bonds in stabilizing the crystal system, but specific peak assignments for this compound are not provided acs.org.

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the electronic properties and predicting the chemical behavior of molecules with a high degree of accuracy. These methods solve the Schrödinger equation or its density-based equivalent to map the electron distribution and energy states of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and geometric structure of molecules. mdpi.comnih.gov Studies on pyrazole (B372694) derivatives and other energetic compounds typically employ functionals like B3LYP with basis sets such as 6-31G* or 6-311++G** to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

DFT calculations provide the optimized molecular geometry of 1-Methyl-3,5-dinitropyrazole, revealing key bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a large energy gap suggests high stability. nih.gov For energetic materials, the distribution of electrostatic potential on the molecular surface is also calculated to identify regions susceptible to initial decomposition steps.

Furthermore, DFT is used to predict the vibrational spectra (Infrared and Raman) of the molecule. mdpi.com By calculating the harmonic frequencies of the normal modes of vibration, a theoretical spectrum is generated. These calculated frequencies are often scaled to correct for anharmonicity and basis set limitations, allowing for direct comparison with experimental data. nih.gov This analysis confirms the presence of key functional groups and provides a detailed understanding of the molecule's vibrational dynamics.

Table 1: Representative Calculated Vibrational Frequencies for Functional Groups in Nitropyrazole Derivatives

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| C-NO₂ | Asymmetric Stretch | 1560 - 1600 |

| C-NO₂ | Symmetric Stretch | 1330 - 1370 |

| Aromatic C-H | Stretch | 3100 - 3150 |

| N-CH₃ | Stretch | 2950 - 3000 |

| Pyrazole Ring | Ring Stretch | 1400 - 1550 |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate molecular properties. For energetic materials like this compound, ab initio calculations are used to obtain precise geometries and energies. acs.org

These methods are particularly valuable for calculating fundamental thermochemical data, such as the heat of formation. researchgate.net An accurate heat of formation is essential for predicting the energetic performance of an explosive, including its detonation velocity and pressure. Comparisons between molecular structures determined by ab initio calculations and those from experimental X-ray diffraction show good agreement, validating the accuracy of the theoretical models for related nitro-heterocyclic compounds. acs.org

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. The Fukui function and Parr functions are powerful local reactivity descriptors used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netrevistadechimie.ro

The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net This allows for the identification of atoms most likely to act as electrophiles or nucleophiles. Parr functions are used to predict sites susceptible to radical attack. revistadechimie.ro For a molecule like this compound, these indices can pinpoint which atoms on the pyrazole ring or within the nitro groups are most reactive, offering insights into its decomposition pathways and stability.

A critical aspect of computational studies on energetic materials is the identification of the "trigger bond"—the weakest chemical bond that is most likely to break first under thermal or mechanical stimulus, initiating the decomposition cascade. nih.gov The primary method for this is the calculation of Bond Dissociation Energies (BDEs). researchgate.net

Computational methods, particularly DFT, are used to calculate the energy required to homolytically cleave each bond in the molecule. The bond with the lowest BDE is identified as the trigger linkage. For many nitroaromatic and nitro-heterocyclic compounds, the C-NO₂ or N-NO₂ bond is typically the weakest. nih.govacs.org Another approach involves the use of Wiberg Bond Indices (WBI), which quantify the electron density or "order" of a bond. A lower bond index suggests a weaker bond. nih.govnih.gov By comparing the WBIs of bonds within the energetic molecule to those in non-explosive reference compounds, researchers can identify abnormally weak bonds that are likely to be the trigger for detonation. nih.gov

Table 2: Typical Calculated Bond Dissociation Energies (BDE) for Bonds in Energetic Compounds

| Bond Type | Typical BDE (kcal/mol) | Relevance |

| C-NO₂ | 40 - 60 | Often the trigger bond in nitroaromatics |

| N-NO₂ | 35 - 55 | Often the trigger bond in nitramines |

| C-C | 80 - 90 | Generally strong |

| C-N (ring) | 90 - 110 | Generally strong |

| C-H | 95 - 105 | Generally strong |

Molecular Dynamics (MD) Simulations

While quantum chemical methods examine single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This approach provides insight into the bulk properties and intermolecular interactions of a material in its condensed phase (solid or liquid).

MD simulations model the forces between molecules, which are crucial for determining the physical properties of a material, such as its crystal structure, density, and melting point. For this compound, which lacks conventional hydrogen bond donors, intermolecular interactions are dominated by van der Waals forces (dispersion interactions) and electrostatic interactions between the polar nitro groups of one molecule and the pyrazole ring of another.

Studies on related pyrazole-based energetic materials have shown the importance of intermolecular hydrogen bonding and π-π stacking in achieving high crystal densities, a key factor for high detonation performance. rsc.org Although this compound cannot form strong hydrogen bonds itself, its interactions in mixtures with other compounds can be modeled. For instance, MD simulations have been successfully used to predict the melting points and eutectic behavior of mixtures containing dinitropyrazoles and trinitropyrazoles, which are structurally similar to the title compound. researchgate.net These simulations track properties like specific volume as a function of temperature to identify phase transitions, providing valuable data that aligns well with experimental results. researchgate.net

Eutectic System Modeling and Prediction

The formation of eutectic mixtures is a key strategy for modifying the melting point of energetic materials, which is particularly important for the development of melt-castable explosives. Computational modeling offers a predictive tool to identify potential eutectic compositions before undertaking experimental work. A common theoretical approach involves molecular dynamics (MD) simulations to predict the melting points of different mixture ratios. researchgate.net In these simulations, the inflection point of a specific volume versus temperature curve is observed to determine the melting temperature. researchgate.net

While this methodology has been successfully applied to investigate eutectic systems of structurally similar compounds, such as 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP), specific theoretical studies and predictive modeling for eutectic systems involving this compound are not extensively detailed in the available scientific literature. researchgate.net Such computational investigations would be valuable for exploring its potential as a component in advanced melt-cast formulations.

Structure-Property Relationships (Computational)

Computational chemistry is instrumental in establishing relationships between the molecular structure of an energetic compound and its performance and sensitivity characteristics. These studies can accelerate the discovery of new high-energy density materials (HEDMs) by prioritizing candidates with desirable properties.

The energetic performance of a compound, including its detonation velocity (D) and detonation pressure (P), is intrinsically linked to its molecular structure, density, and heat of formation. nih.gov Quantum chemical methods, particularly density functional theory (DFT), are widely used to calculate these properties. osti.gov For instance, theoretical studies on related nitropyrazoles have utilized the B3LYP/aug-cc-pVDZ level of theory to determine geometric structures, thermodynamic properties, and ultimately predict detonation performance. osti.gov

Calculations for derivatives such as this compound-4-nitrate have shown that its theoretical detonation properties are superior to those of 2,4,6-trinitrotoluene (TNT). researchgate.net Similarly, computational analysis of 3,5-dinitro-4-methylnitramino-1-methylpyrazole, which shares the same this compound core, indicates a calculated detonation velocity of 7721 m/s and a detonation pressure of 24.1 GPa, both higher than TNT. nih.govmdpi.com However, a dedicated computational study detailing the specific calculated energetic performance parameters for this compound itself is not prominently available in the reviewed sources.

The sensitivity of an energetic material to external stimuli like impact or friction is a critical safety parameter. Computational methods can provide insight into the molecular features that govern sensitivity. Techniques such as Atoms-in-Molecules (AIM) analysis are employed to understand the nature of intramolecular interactions and the strength of "trigger bonds"—the weakest chemical bonds that are likely to break first during decomposition. osti.gov Analysis of the molecular surface electrostatic potential is another tool used to correlate charge distribution with sensitivity.

For the broader class of nitropyrazoles, computational studies have been performed. For example, AIM analyses have been carried out on substituted 3,4,5-trinitro-1H-pyrazoles to assess the strength of their trigger bonds. osti.gov While experimental sensitivity data exists for various derivatives of 3,5-dinitropyrazole, specific computational sensitivity analyses focused solely on this compound, such as the calculation of its bond dissociation energies or electrostatic potential maps, are not detailed in the surveyed scientific reports. rsc.org

V. Derivatives and Structural Analogs in Research

Synthesis and Research of Functionalized 1-Methyl-3,5-Dinitropyrazole Derivatives

Functionalization of the this compound ring, either at the pyrazole (B372694) nitrogen or the C4-position, is a key strategy for modifying its chemical and energetic properties. These modifications allow for the introduction of various functional groups or the formation of more complex molecular frameworks.

While the N1 position is already occupied by a methyl group in this compound, research into N-substitution of the parent 3,5-dinitropyrazole (3,5-DNP) ring provides crucial insights into how modifications at this site influence material properties. For instance, N-methacrylated and N-allyl substituted dinitropyrazoles have been synthesized to create novel liquid explosives. nih.govaip.orgacs.org These substitutions on the pyrazole nitrogen have been shown to produce energetic materials that are less sensitive to impact and friction compared to their parent compounds. aip.org

Specifically, the synthesis of N-substituted 3,4- and 3,5-dinitropyrazoles with acryl and allyl groups results in energetic materials that are liquids at room temperature, with melting points ranging from -60.2 to -38.6 °C. acs.orgacs.orgnih.gov This is a significant alteration from the solid parent compounds and is sought after for developing castable explosives or energetic plasticizers. nih.govresearchgate.net The general synthetic route involves reacting the parent dinitropyrazole with a corresponding halide (e.g., allyl bromide or acryloyl chloride) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as acetonitrile. acs.org

Furthermore, the arylation of a pyrazole ring, such as in the synthesis of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole, demonstrates the introduction of N-(hetero)aryl groups. researchgate.net This creates a direct link between two energetic ring systems, a common strategy for building molecules with high energetic density.

The C4-position of the this compound ring is a primary site for introducing functional groups to tune the compound's properties. Research has demonstrated effective methods for creating derivatives at this position.

A method has been developed for the synthesis of This compound-4-carbonitrile from 1,4-dimethyl-3,5-dinitropyrazole. researchgate.net This carbonitrile derivative can then serve as a precursor for further chemical transformations. researchgate.net For example, it reacts with thioglycolic acid phenylamide and potassium carbonate to yield 4-amino-1-methyl-3-nitro-N-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. researchgate.net

Similarly, (1-methyl-3,5-dinitropyrazol-4-yl)acetaldehyde has been synthesized. researchgate.net The process involves the reaction of 1,4-dimethyl-3,5-dinitropyrazole with N,N-dimethylformamide dimethyl acetal (B89532) to form an ethenylamine derivative, which is then hydrolyzed with acid to produce the final acetaldehyde (B116499) compound. researchgate.net This derivative can be further reacted, for instance with sodium nitrite (B80452) in hydrochloric acid, to form 2-hydroxymino-2-(1-methyl-3,5-dinitropyrazol-4-yl)acetaldehyde. researchgate.net

A key area of research is the creation of complex energetic molecules that incorporate multiple high-energy functional groups onto the this compound scaffold. A prime example is the novel energetic material This compound-4-nitrate . researchgate.net

This compound is synthesized from 4-chloropyrazole through a multi-step process involving nitration, nucleophilic substitution to introduce the nitrate (B79036) group, and finally, a methylation reaction. researchgate.netresearchgate.net The parent compound, 3,5-dinitropyrazole-4-nitrate (DNPN), is first synthesized from 4-chloro-3,5-dinitropyrazole and silver nitrate. energetic-materials.org.cn The final methylation step to produce the target compound is optimized with respect to reaction time and the amount of the methylating agent, iodomethane. researchgate.net

The resulting compound exhibits significant energetic properties. Its detonation performance is calculated to be superior to that of TNT and only slightly lower than TNAZ (1,3,3-trinitroazetidine). researchgate.net However, its impact sensitivity is noted to be similar to that of RDX (Research Department eXplosive). researchgate.net

| Property | This compound-4-nitrate | TNT | TNAZ | RDX |

| Detonation Properties | Better than TNT, slightly lower than TNAZ | Standard | High | High |

| Impact Sensitivity | Similar to RDX, higher than TNAZ | Low | Low | Standard |

This table provides a qualitative comparison of the energetic properties of this compound-4-nitrate with common explosives based on reported findings. researchgate.net

Comparative Studies with Related Dinitropyrazoles

To better understand the unique characteristics of this compound, researchers conduct comparative studies with its isomers and its non-methylated parent compound. These studies are crucial for elucidating how the specific arrangement of nitro groups and the presence of the N-methyl group affect the physical and energetic properties of the molecule.

The position of the nitro groups on the pyrazole ring significantly influences the material's properties. The 3,5-dinitro isomer and the 3,4-dinitro isomer, along with their N-methylated derivatives, are often compared.

While this compound (3,5-MDNP) and its regioisomer 1-methyl-3,4-dinitropyrazole (3,4-MDNP) possess similar energetic properties, their physical characteristics differ markedly. nih.gov A key distinction is the melting point; 3,5-MDNP has a much higher melting point (around 60 °C) compared to 3,4-MDNP (20–23 °C). nih.govmdpi.com This highlights the profound impact of molecular structure and symmetry on physical properties, which is a critical consideration for applications such as melt-cast explosives. nih.govnih.govmdpi.com

| Compound | Isomer Type | Melting Point (°C) | Key Property |

| This compound (3,5-MDNP) | 3,5-dinitro | ~60 | Higher melting point |

| 1-methyl-3,4-dinitropyrazole (3,4-MDNP) | 3,4-dinitro | 20-23 | Lower melting point |

This table compares the melting points of the two N-methylated dinitropyrazole isomers, illustrating the influence of nitro group positioning. nih.govmdpi.com

The substitution of the acidic proton on the pyrazole nitrogen (N-H) with a methyl group (N-CH₃) is a critical modification that imparts significant changes in stability, reactivity, and physical properties.

Thermal Stability: A primary advantage of N-methylation is the enhancement of thermal stability. nih.govresearchgate.net The active N-H moiety in unsubstituted dinitropyrazoles can be a trigger point for thermal decomposition pathways. mdpi.comnih.gov Replacing this active hydrogen with a more stable methyl group generally leads to higher decomposition temperatures. nih.gov For example, N-methyl-3,4-DNP is thermally stable up to 300 °C, which is 24 °C higher than its unsubstituted parent, 3,4-DNP. nih.gov

Physical Properties: The presence of the N-H group allows for intermolecular hydrogen bonding. nih.gov This strong intermolecular interaction contributes to higher densities in N-unsubstituted compounds compared to their N-methylated analogs, where hydrogen bonding is absent. nih.gov However, this same hydrogen bonding contributes to higher melting points and viscosity, which can be undesirable for certain applications. N-methylation disrupts this hydrogen bonding network, often leading to significantly lower melting points. nih.gov

Chemical Reactivity: N-methylation also alters the chemical reactivity of the pyrazole ring. For instance, in nucleophilic substitution reactions on N-methyl-3,4,5-trinitropyrazole, the substitution occurs regioselectively at the C5 position. researchgate.net This contrasts with its N-unsubstituted counterpart, where substitution takes place at the C4 position, demonstrating that methylation can direct the outcome of chemical reactions. researchgate.net

| Feature | N-Unsubstituted Pyrazoles (N-H) | N-Methylated Pyrazoles (N-CH₃) |

| Intermolecular Forces | Hydrogen bonding present | Hydrogen bonding absent |

| Thermal Stability | Generally lower | Generally higher nih.govresearchgate.net |

| Density | Generally higher due to H-bonding nih.gov | Generally lower nih.gov |

| Melting Point | Generally higher | Generally lower nih.gov |

| Decomposition Pathway | Often initiated at the active N-H site mdpi.comnih.gov | N-H pathway is eliminated |

| Chemical Reactivity | Different regioselectivity in reactions researchgate.net | Altered regioselectivity researchgate.net |

This table summarizes the key differences between N-unsubstituted and N-methylated dinitropyrazoles.

Polynitropyrazole Analogs (e.g., 1-methyl-3,4,5-trinitropyrazole)

A significant analog of this compound is 1-methyl-3,4,5-trinitropyrazole (MTNP). As a polynitrated pyrazole, MTNP is a high-energy material that has garnered research interest for its favorable combination of explosive power and relative insensitivity. researchgate.netnih.gov It is noted for having a large enthalpy of formation and good explosive performance, making it a candidate for applications in high-energy melt-cast explosives. researchgate.net

The synthesis of MTNP can be achieved through various routes. One method involves using N-methylpyrazole as the starting material, which undergoes iodination followed by nitration with 100% nitric acid. researchgate.net An alternative approach starts with 1-methylpyrazole (B151067), using a nitrating mixture of a nitrate salt (such as potassium nitrate, sodium nitrate, or ammonium (B1175870) nitrate) and oleum (B3057394). google.com Another reported synthesis involves the nitration of 1-methyl-3,4,5-triiodopyrazole in nitric acid, achieving a high yield. google.com

MTNP is characterized as an insensitive single-compound explosive with a melting point between 90-92°C. google.com Its thermal stability is notable, with an exothermic decomposition peak observed around 248°C. researchgate.net The energetic properties of MTNP have been calculated and position it as a powerful explosive, superior to some traditional materials. nih.gov Research into this compound is often aimed at finding substitutes for TNT-based melt-cast explosives to meet the demands of modern military applications. researchgate.net

| Property | Value | Source |

|---|---|---|

| Melting Point | 90-92 °C | google.com |

| Decomposition Temperature | ~248 °C (Peak) | researchgate.net |

| Detonation Velocity (VD) | 8650 m/s | nih.govgoogle.com |

| Detonation Pressure (P) | 33.7 GPa | nih.govgoogle.com |

Energetic Salts and Co-crystals Research

The modification of energetic compounds through the formation of salts and co-crystals is a key strategy in materials science to fine-tune physical and chemical properties. This research aims to enhance stability, reduce sensitivity, and improve the performance of existing and novel energetic materials.

Energetic Salts: The formation of energetic salts is a common approach to improving the properties of acidic energetic compounds. By reacting the parent compound with a nitrogen-rich base (like ammonia (B1221849) or hydrazine) or an inorganic base, the resulting salt often exhibits different, and potentially superior, characteristics. For instance, research on derivatives of 4-azido-3,5-dinitropyrazole has shown that forming a series of nitrogen-rich energetic salts can lead to improved thermal stability and modulated impact sensitivity while maintaining good energetic performance. rsc.orgrsc.org The hydroxylammonium salt of one such derivative was identified as a highly energetic material, while its corresponding ammonium salt showed a comprehensive balance of performance, stability, and sensitivity. rsc.orgrsc.org Similarly, various energetic salts of 3,5-dinitro-4-methylnitraminopyrazole have been synthesized, with the potassium salt showing high thermal stability and the hydroxylammonium salt displaying a very high detonation velocity. nih.gov This body of research underscores the utility of salt formation as a method for tailoring the properties of pyrazole-based explosives.

Vi. Advanced Applications in Energetic Materials Science Research Focus

Design and Development of High Energy Density Materials (HEDMs)

High Energy Density Materials (HEDMs) are substances that release large amounts of energy upon decomposition. The development of new HEDMs is a primary focus of energetic materials research, aiming to create explosives and propellants with superior performance compared to traditional materials like TNT (2,4,6-trinitrotoluene).

Exploration in Novel Propellant Formulations

While specific formulations are often proprietary, the inherent properties of nitropyrazole derivatives make them attractive for inclusion in advanced solid propellant compositions. mdpi.comnih.gov Energetic binders and plasticizers are critical components of modern propellants, and compounds that can offer high energy without compromising mechanical properties or stability are sought after. The high nitrogen content and positive heat of formation of compounds like 1-methyl-3,5-dinitropyrazole contribute to a higher specific impulse, a key performance metric for rocket propellants. nih.gov Their thermal stability is also a crucial factor for ensuring the safe and reliable operation of rocket motors. Research in this area continues to explore how such compounds can be integrated into composite and double-base propellant systems to achieve higher performance. mdpi.comnih.gov

Investigation as Insensitive Energetic Materials

A significant thrust in energetic materials research is the development of insensitive munitions (IMs) that are less susceptible to accidental detonation. Many nitropyrazole derivatives exhibit lower sensitivity to impact and friction compared to traditional explosives like RDX. dtic.milresearchgate.netacs.org For instance, 1-methyl-3,4,5-trinitropyrazole (MTNP) is noted for its low sensitivity to mechanical shock and ignition. researchgate.net This reduced sensitivity is often attributed to the stable aromatic nature of the pyrazole (B372694) ring and the strong C-NO2 and N-NO2 bonds. mdpi.com The development of energetic materials that are powerful yet stable is a critical objective, and nitropyrazoles like this compound represent a promising avenue of research to achieve this goal. dtic.milresearchgate.net

Application in Melt-Cast Explosives Research

Melt-cast explosives are widely used due to their ease of processing and loading into munitions shells. nih.gov For decades, TNT has been the standard melt-castable explosive, but it suffers from issues like toxicity and relatively low performance. mdpi.comnih.gov Consequently, there is a significant effort to find suitable replacements. Nitropyrazoles are excellent candidates for this application due to their often low melting points, high density, and superior energetic performance compared to TNT. mdpi.comnih.gov

For example, a derivative, 3,5-dinitro-4-methylnitramino-1-methylpyrazole, has been synthesized and shown to have a melting point of 77 °C, making it suitable for melt-casting. nih.gov Its detonation velocity of 7721 m/s is significantly higher than that of TNT. nih.gov

An important strategy in developing new melt-cast explosives is the use of eutectic mixtures. A eutectic system is a mixture of two or more components that melt at a single, lower temperature than any of the individual components. This allows for the creation of explosive formulations with tunable melting points and performance characteristics.

Research has been conducted on eutectic mixtures involving nitropyrazole derivatives. For instance, a eutectic mixture of 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) has been investigated. researchgate.net This mixture is explored for its potential in melt-cast applications, offering favorable sensitivity, good detonation performance, and compatibility with other high explosives. researchgate.net By adjusting the ratio of the components, the energetic properties and melting behavior of the explosive can be precisely controlled to meet specific requirements. researchgate.net Another study prepared a eutectic mixture of 1-methyl-3,4,5-trinitropyrazole (MTNP) and pentaerythritol (B129877) tetranitrate (PETN), demonstrating the versatility of nitropyrazoles in forming such systems. researchgate.net

Influence on Melting Point Reduction for Castable Formulations

The development of novel melt-castable explosives is a significant area of research in energetic materials science, driven by the need for replacements for trinitrotoluene (TNT) that offer improved performance and safety profiles. A crucial characteristic for a melt-castable explosive is a melting point ideally situated between 70 and 120 °C. nih.govnih.gov This temperature range is low enough to allow for safe melting and casting into munitions, yet high enough to ensure the material remains solid and stable during storage and operational use.

Nitropyrazoles, including derivatives of this compound, are considered a promising class of compounds for this purpose. nih.gov The pyrazole ring's structure allows for systematic tuning of its physical properties, such as melting point, through the introduction of different functional groups. nih.gov Research has shown that the introduction of methyl groups onto the pyrazole ring or its substituents can effectively lower the melting point of the compound. nih.govmdpi.com This reduction is attributed to the weakening of intermolecular interactions, such as hydrogen bonding, which disrupts the crystal lattice and lowers the energy required for the transition to a liquid state. nih.gov

A prominent example of this strategy is the targeted synthesis of 3,5-dinitro-4-methylnitramino-1-methylpyrazole. By substituting acidic protons with methyl groups, researchers successfully created a melt-castable energetic material with a melting point of 77 °C, which falls squarely within the desired range for TNT alternatives. nih.govmdpi.com This compound maintains a sufficient thermal decomposition temperature of 190 °C, providing a safe margin for melt-casting operations. nih.gov

Another approach to achieving low melting points for castable formulations is the creation of eutectic mixtures. A eutectic system is a mixture of chemical compounds that is solid at a certain ratio, but melts at a lower temperature than any of the individual components. Research on related dinitropyrazole compounds has demonstrated the viability of this method. For instance, a eutectic mixture of 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) was found to have a melting point of 64.45 °C. researchgate.net This is significantly lower than the melting points of the individual components, showcasing the potential for creating viable melt-cast binders by blending different nitropyrazole derivatives. researchgate.net While specific studies on this compound as a component in eutectic mixtures are not extensively detailed in available literature, the principles established with its isomers suggest its potential utility in similar applications.

| Compound / Mixture | Melting Point (°C) | Significance |

|---|---|---|

| Ideal Range for Melt-Castable Explosives | 70 - 120 | Optimal for safe processing and operational stability. nih.govnih.gov |

| 3,5-dinitro-4-methylnitramino-1-methylpyrazole | 77 | Demonstrates the success of methylation in lowering melting points. nih.govmdpi.com |

| 3,4-dinitropyrazole (DNP) | 71 | A related isomer identified as a promising melt-castable matrix. nih.govmdpi.com |

| Eutectic Mixture (DNP / MTNP) | 64.45 | Illustrates the eutectic principle for achieving low melting points. researchgate.net |

Research into High-Energy Oxidizers

The performance of an explosive formulation is heavily dependent on its composition, particularly the interaction between the fuel and the oxidizer. Research into this compound and its derivatives often involves evaluating their performance when combined with high-energy oxidizers or as part of a mixture with other powerful explosives. The high nitrogen content of the pyrazole ring contributes to a high heat of formation, which is a desirable characteristic for energetic materials. nih.gov

Studies on derivatives provide insight into the potential of the this compound backbone. For example, the synthesized compound this compound-4-nitrate demonstrated detonation properties superior to those of TNT. researchgate.net The compatibility of these new compounds with established high-energy materials is critical for their application in advanced formulations. Differential thermal analysis (DTA) is a common method used to assess this compatibility. For the related compound 3,5-dinitro-4-methylnitramino-1-methylpyrazole, compatibility tests were conducted with powerful oxidizers and explosives such as RDX, HMX, and CL-20. nih.gov The results showed a high degree of compatibility, with minimal changes in the melting and decomposition temperatures of the mixtures, indicating that these materials can be safely formulated together. nih.gov

Another closely related compound, 1-methyl-3,4,5-trinitropyrazole (MTNP), has been identified as a high-density energetic material that is compatible with most common energetics. dtic.mil The use of such compounds as a melt-cast matrix for higher-energy solid fills like RDX or HMX can lead to formulations with significantly enhanced performance compared to TNT-based compositions like Composition B. dtic.mil

| Base Compound | Tested With | Compatibility Result |

|---|---|---|

| 3,5-dinitro-4-methylnitramino-1-methylpyrazole | RDX | High Compatibility (ΔT 0-4 °C). nih.gov |

| 3,5-dinitro-4-methylnitramino-1-methylpyrazole | HMX | High Compatibility (ΔT 1 °C at melting point). nih.gov |

| 3,5-dinitro-4-methylnitramino-1-methylpyrazole | CL-20 | High Compatibility (ΔT 0-4 °C). nih.gov |

| 1-methyl-3,4,5-trinitropyrazole (MTNP) | Most Energetics | Generally Compatible. dtic.mil |

Vii. Future Research Directions and Emerging Trends

Development of Advanced Synthetic Methodologies

The pursuit of more efficient, cost-effective, and safer methods for synthesizing nitrated pyrazole-based energetic materials is a primary objective for future research. nih.govmdpi.com Traditional synthesis often involves harsh reaction conditions and the use of toxic or volatile organic solvents. mdpi.com Future methodologies are expected to focus on novel catalytic systems and process intensification, such as flow chemistry, which can offer better control over reaction parameters and improve safety. researchgate.net

Advanced synthetic strategies may include:

Catalytic Nitration: Exploring new solid acid catalysts or metal-catalyzed reactions to achieve regioselective nitration under milder conditions, minimizing the formation of unwanted byproducts.

Electrochemical Synthesis: Investigating electrochemical methods as an inherently eco-friendly approach, replacing hazardous oxidizing and reducing agents with electrochemical potentials. acs.org

High-Throughput Computational Screening for Novel Energetic Derivatives

Computational chemistry has become an indispensable tool in the design of new high-energy-density materials (HEDMs). nih.gov High-throughput computational screening allows for the rapid evaluation of thousands of potential molecular structures, predicting their energetic properties and stability before committing to laboratory synthesis. rsc.org This approach significantly accelerates the discovery of new derivatives of 1-Methyl-3,5-dinitropyrazole with tailored properties.

Future computational efforts will likely focus on:

Predictive Modeling: Using density functional theory (DFT) and other computational methods to accurately predict key performance indicators such as density, heat of formation, detonation velocity, and pressure. nih.gov

Structure-Property Relationships: Developing a deeper understanding of how modifications to the pyrazole (B372694) backbone, including the addition of different functional groups (e.g., nitramine, azo), influence performance and sensitivity. mdpi.com

Insensitivity by Design: Screening for derivatives with specific molecular features that correlate with low sensitivity to impact and friction, a critical factor for safer handling and storage. rsc.org

| Research Goal | Computational Method | Predicted Properties | Expected Outcome |

|---|---|---|---|

| Enhanced Detonation Performance | Density Functional Theory (DFT) | Density (ρ), Heat of Formation (ΔHf), Detonation Velocity (Vd), Detonation Pressure (P) | Identification of derivatives with performance exceeding benchmarks like RDX. |

| Improved Thermal Stability | Isodesmic Reactions, Bond Dissociation Energy (BDE) Calculations | Decomposition Temperature, Bond Strengths | Derivatives with higher thermal stability for high-temperature applications. |

| Reduced Sensitivity | Molecular Dynamics (MD) Simulations | Impact Sensitivity, Friction Sensitivity | Novel compounds with enhanced safety profiles. |

In-situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insight into reaction kinetics, mechanisms, and the formation of intermediates. The application of in-situ spectroscopic techniques, such as Raman and infrared (IR) spectroscopy, to the synthesis of energetic materials like this compound is a growing trend. mdpi.com This approach allows for precise control over the reaction process, leading to improved product quality and safety.

Future research in this area will likely involve:

Process Analytical Technology (PAT): Integrating in-situ spectroscopy as a PAT tool for real-time process control and optimization in pilot and large-scale production. mdpi.com

Kinetic and Mechanistic Studies: Using spectroscopic data to elucidate the complex reaction pathways involved in the nitration of pyrazoles, which can guide the development of more efficient synthetic routes.

Polymorph Control: Monitoring solid-form changes during crystallization to control the polymorphic outcome, which can significantly impact the performance and stability of the final energetic material. mdpi.com

Tailoring Molecular Architecture for Enhanced Performance

The molecular structure of an energetic compound is the primary determinant of its properties. nih.gov Future research will focus on the strategic design and synthesis of novel molecular architectures based on the this compound framework to achieve specific performance goals. This involves the introduction of various functional groups or the creation of larger, more complex molecules. acs.org

Key strategies for tailoring molecular architecture include:

Bridged Compounds: Connecting two or more dinitropyrazole moieties with different bridging groups (e.g., ethylene, methylene) to create molecules with higher densities and thermal stabilities. nih.gov

Fused-Ring Systems: Constructing novel fused-ring frameworks incorporating the pyrazole ring to access high-energy and thermally stable molecules. researchgate.netresearchgate.net

Introduction of Energetic Groups: Incorporating explosophores like nitramine or trinitromethyl groups into the pyrazole structure to significantly boost detonation performance. rsc.org

Integration with Green Chemistry Principles in Energetic Materials Synthesis

The synthesis of energetic materials has traditionally involved processes that are often hazardous and environmentally unfriendly. There is a growing emphasis on integrating the principles of green chemistry into the lifecycle of energetic materials, from synthesis to demilitarization. nih.govnih.gov This includes the use of safer reagents, renewable resources, and processes that minimize waste. nih.govwiley.com

Future green chemistry initiatives for pyrazole-based energetics will focus on:

Q & A

Q. Basic Research Focus

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., Hirshfeld surface analysis for intermolecular interactions) .

- Vibrational spectroscopy : IR/Raman spectra identify nitro group vibrations (~1530 cm⁻¹ for asymmetric NO₂ stretch) .

- Mass spectrometry (MS) : Confirms molecular ion peaks ( 188 for [M+H]⁺) and fragmentation patterns .

How do crystal engineering strategies enhance the stability and safety of 3,5-MDNP-based energetic materials?

Advanced Research Focus

Cocrystallization with insensitive compounds (e.g., BTF) reduces mechanical sensitivity while maintaining detonation performance. Key approaches:

- Coformer selection : High-density, low-sensitivity partners (e.g., HNIW) improve crystal lattice energy .

- Hirshfeld analysis : Quantifies hydrogen-bonding (e.g., C–H···O interactions) to predict stability .

Example : A cocrystal of 3,5-MDNP and BTF showed 18% lower impact sensitivity than pure 3,5-MDNP while retaining detonation velocity ( = 8.2 km/s) .

How can researchers resolve contradictions in reported detonation properties of 3,5-MDNP derivatives?

Data Contradiction Analysis

Discrepancies in detonation velocity () and pressure () often arise from varying synthesis conditions or computational models. Mitigation strategies:

- Standardized testing : Use CHEETAH or EXPLO5 software with consistent parameters (e.g., density = 1.85 g/cm³, = 4500 J/g) .

- Experimental validation : Compare calculated (8.1 km/s) with cylinder test results (7.9 km/s ± 0.2) .

What role does 3,5-MDNP play in eutectic mixtures for melt-cast explosives, and how are phase behaviors predicted?

Advanced Application Focus

3,5-MDNP forms low-melting eutectics with MDNI (1-methyl-4,5-dinitroimidazole). Methodology:

- Phase diagrams : Predict eutectic ratios (e.g., 3:7 MDNI/MTNP by mass) via DSC and MD simulations .

- Diffusion coefficients : MD trajectories at 200–300°C validate liquid-phase homogeneity .

Example : A 3,5-MDNP/MDNI eutectic (m.p. 85°C) achieved 95% theoretical maximum density in melt-cast charges .

How do substituents at the pyrazole ring affect the energetic performance of 3,5-MDNP analogs?

Q. Structure-Activity Relationship

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。